molecular formula C10H11N3 B070298 3-(2-Methyl-1H-imidazol-1-yl)aniline CAS No. 184098-19-9

3-(2-Methyl-1H-imidazol-1-yl)aniline

Cat. No. B070298
CAS RN: 184098-19-9
M. Wt: 173.21 g/mol
InChI Key: ZDHNDCMKVXWWLA-UHFFFAOYSA-N
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Description

“3-(2-Methyl-1H-imidazol-1-yl)aniline” is a heterocyclic compound with the empirical formula C10H11N3. It has a molecular weight of 173.21 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “3-(2-Methyl-1H-imidazol-1-yl)aniline” consists of an imidazole ring attached to an aniline group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .

Scientific Research Applications

Pharmaceutical Applications

Imidazole, the core structure in “3-(2-Methyl-1H-imidazol-1-yl)aniline”, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antibacterial and Antimycobacterial Activities

Imidazole derivatives have been reported to exhibit antibacterial and antimycobacterial activities . This makes “3-(2-Methyl-1H-imidazol-1-yl)aniline” a potential candidate for the development of new antibacterial and antimycobacterial drugs.

Anti-inflammatory and Antitumor Activities

Imidazole derivatives are known to exhibit anti-inflammatory and antitumor activities . Therefore, “3-(2-Methyl-1H-imidazol-1-yl)aniline” could be used in the development of new anti-inflammatory and antitumor drugs.

Antidiabetic Activity

Imidazole derivatives have been reported to exhibit antidiabetic activity . This suggests that “3-(2-Methyl-1H-imidazol-1-yl)aniline” could be used in the development of new antidiabetic drugs.

Anti-allergic and Antipyretic Activities

Imidazole derivatives are known to exhibit anti-allergic and antipyretic activities . This makes “3-(2-Methyl-1H-imidazol-1-yl)aniline” a potential candidate for the development of new anti-allergic and antipyretic drugs.

Antiviral and Antioxidant Activities

Imidazole derivatives have been reported to exhibit antiviral and antioxidant activities . Therefore, “3-(2-Methyl-1H-imidazol-1-yl)aniline” could be used in the development of new antiviral and antioxidant drugs.

Anti-amoebic and Antihelmintic Activities

Imidazole derivatives are known to exhibit anti-amoebic and antihelmintic activities . This makes “3-(2-Methyl-1H-imidazol-1-yl)aniline” a potential candidate for the development of new anti-amoebic and antihelmintic drugs.

Antifungal and Ulcerogenic Activities

Imidazole derivatives have been reported to exhibit antifungal and ulcerogenic activities . Therefore, “3-(2-Methyl-1H-imidazol-1-yl)aniline” could be used in the development of new antifungal and ulcerogenic drugs.

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may be harmful if inhaled, swallowed, or in contact with skin .

properties

IUPAC Name

3-(2-methylimidazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-12-5-6-13(8)10-4-2-3-9(11)7-10/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHNDCMKVXWWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510137
Record name 3-(2-Methyl-1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methyl-1H-imidazol-1-yl)aniline

CAS RN

184098-19-9
Record name 3-(2-Methyl-1H-imidazol-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184098-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methyl-1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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